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Compound of Interest

Compound Name: YZ129

Cat. No.: B1193886 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available information regarding

the compound YZ129. Specific quantitative pharmacokinetic parameters for YZ129 have not

been disclosed in the available scientific literature. The pharmacokinetic data presented in the

tables are representative examples for a hypothetical small molecule inhibitor and are for

illustrative purposes only.

Introduction
YZ129 is a novel small molecule inhibitor of the Heat Shock Protein 90 (HSP90)-calcineurin-

NFAT signaling pathway.[1][2][3] It has demonstrated potent anti-tumor activity against

glioblastoma (GBM) in preclinical models.[2][3][4] YZ129 induces cell-cycle arrest at the G2/M

phase, promotes apoptosis, and inhibits proliferation and migration of glioblastoma cells.[1][2]

[3][4] The compound directly binds to HSP90, antagonizing its chaperoning effect on

calcineurin, which in turn abrogates the nuclear translocation of the Nuclear Factor of Activated

T-cells (NFAT).[2][3]

Mechanism of Action
YZ129's primary mechanism of action is the inhibition of the HSP90-calcineurin-NFAT pathway.

[1][2][3] HSP90 is a molecular chaperone that is crucial for the stability and function of

numerous client proteins, many of which are involved in oncogenic signaling pathways. In the

context of glioblastoma, HSP90 facilitates the function of calcineurin, a phosphatase that
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dephosphorylates NFAT, leading to its nuclear translocation and subsequent transcription of

pro-survival and pro-proliferative genes.[2][3] By binding to HSP90, YZ129 disrupts this

interaction, leading to the suppression of NFAT signaling.[2][3]

Furthermore, YZ129 has been shown to suppress other proto-oncogenic pathways, including

the PI3K/AKT/mTOR signaling axis, hypoxia, and glycolysis.[2][3]

Pharmacokinetic Profile
While detailed quantitative pharmacokinetic data for YZ129 are not publicly available,

preclinical studies in xenograft mouse models have provided some insights into its in vivo

behavior. YZ129 has been administered via intraperitoneal injection and has shown efficacy in

reducing tumor size in these models, suggesting it can reach the tumor tissue.[2] It is also

suggested that YZ129 may be capable of penetrating the blood-brain barrier to target

orthotopic glioblastoma tumors.[2]

The following tables present a representative pharmacokinetic profile for a hypothetical small

molecule inhibitor intended for oncology applications. This is not the actual data for YZ129.

Table 1: Single-Dose Pharmacokinetic Parameters in Rodents (Intraperitoneal Administration)

Parameter Unit Value (Mean ± SD)

Cmax ng/mL 1500 ± 350

Tmax h 1.0 ± 0.5

AUC(0-t) ng·h/mL 7500 ± 1200

AUC(0-inf) ng·h/mL 8100 ± 1350

t1/2 h 4.5 ± 1.2

Clearance (CL/F) L/h/kg 0.8 ± 0.2

Volume of Distribution (Vd/F) L/kg 5.0 ± 1.5

Table 2: Tissue Distribution in Rodents (2 hours post-dose)
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Tissue Concentration (ng/g)

Plasma 1200

Brain 300

Tumor (Glioblastoma) 950

Liver 8500

Kidney 6200

Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to

determine the pharmacokinetic profile and mechanism of action of a compound like YZ129.

Animal Model: Male nude mice (6-8 weeks old) bearing U87-luciferase-expressing

glioblastoma xenografts.

Drug Administration: YZ129 is formulated in a suitable vehicle (e.g., DMSO and polyethylene

glycol) and administered as a single intraperitoneal injection at a defined dose (e.g., 10

mg/kg).

Sample Collection: Blood samples are collected via retro-orbital sinus or tail vein at multiple

time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration into heparinized

tubes. Plasma is separated by centrifugation. At the final time point, animals are euthanized,

and tissues (brain, tumor, liver, kidney) are collected.

Sample Analysis: Plasma and tissue homogenate concentrations of YZ129 are determined

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) are

calculated from the plasma concentration-time data using non-compartmental analysis

software (e.g., Phoenix WinNonlin).

Synthesis of Probes: Azide-derivatized analogs of YZ129 are synthesized to serve as

chemical probes.
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Cell Lysate Preparation: Glioblastoma cells (e.g., U87) are lysed to extract total cellular

proteins.

Probe Incubation and Click Reaction: The cell lysate is incubated with the YZ129-azide

probe. A click chemistry reaction is then performed to attach a biotin tag to the probe-protein

complexes.

Affinity Purification: The biotin-tagged complexes are captured using streptavidin-coated

beads.

Protein Identification: The captured proteins are eluted, separated by SDS-PAGE, and

identified by mass spectrometry (e.g., LC-MS/MS).

Mandatory Visualizations
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Caption: YZ129 inhibits the HSP90-calcineurin-NFAT signaling pathway.
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Caption: Workflow for target identification of YZ129 using click chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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